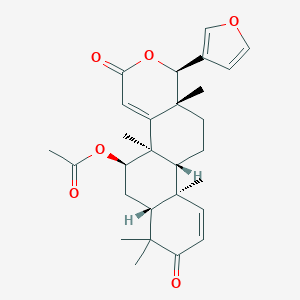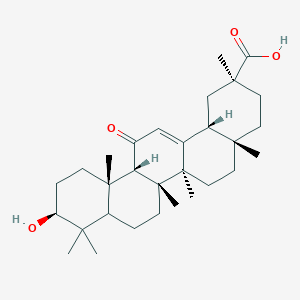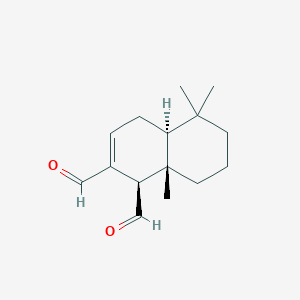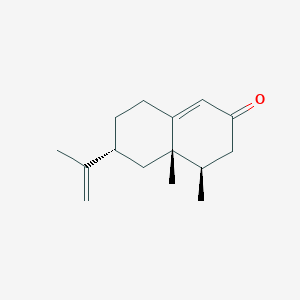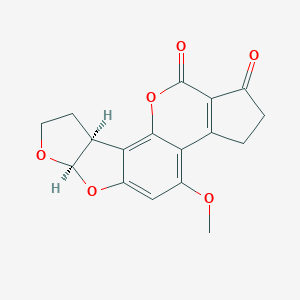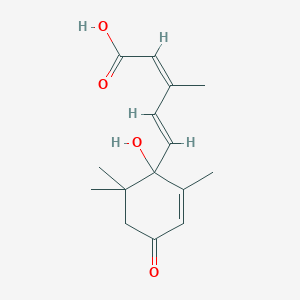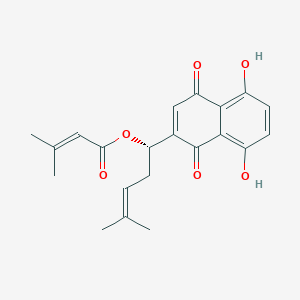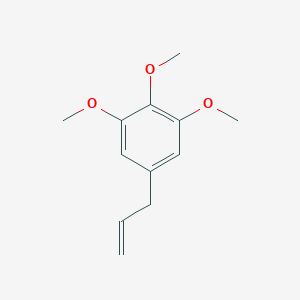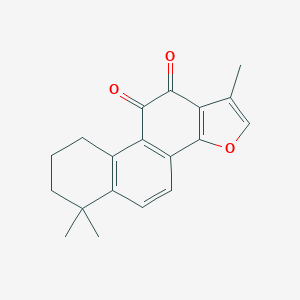
タンシノンII A
概要
科学的研究の応用
Tanshinone IIA has a wide range of scientific research applications:
作用機序
タンシンオンIIaは、複数のメカニズムを通じてその効果を発揮します。
抗がん活性: それは、腫瘍細胞の増殖と増殖、転移、浸潤、血管新生を阻害します。
抗炎症活性: タンシンオンIIaは、炎症性メディエーターの産生を抑制し、免疫細胞の機能と活性化を調節することで、異常なシグナル伝達経路を回復させます.
6. 類似の化合物との比較
タンシンオンIIaは、タンシンオンとして知られる疎水性アビエタンジテルペン化合物のクラスに属しています。類似の化合物には以下が含まれます。
- クリプトタンシンオン
- タンシンオンI
- ジヒドロタンシンオンI
- タンシンオンIIb
- メチルタンシンオン
- イソタンシンオンI
- イソクリプトタンシンオンI
- イソクリプトタンシンオンII
独自性: タンシンオンIIaは、その幅広い薬理学的活性と複数のシグナル伝達経路を調節する能力により、治療用途において汎用性の高い化合物となっています .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Tanshinone IIA plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of enzymes such as matrix metalloproteinases (MMPs) and nitric oxide synthase (NOS), which are involved in inflammatory processes . Additionally, Tanshinone IIA interacts with proteins like Bcl-2 and Bax, modulating apoptotic pathways in cancer cells . These interactions highlight the compound’s ability to regulate oxidative stress, inflammation, and apoptosis.
Cellular Effects
Tanshinone IIA exerts various effects on different cell types and cellular processes. In vascular endothelial cells, it inhibits oxidative stress and inflammatory damage, thereby improving endothelial cell function . In cancer cells, Tanshinone IIA induces apoptosis, inhibits cell proliferation, and suppresses metastasis by modulating cell signaling pathways such as PI3K/Akt, JAK/STAT, and NF-κB . Furthermore, Tanshinone IIA influences gene expression and cellular metabolism, contributing to its therapeutic potential in various diseases .
Molecular Mechanism
At the molecular level, Tanshinone IIA exerts its effects through several mechanisms. It binds to and inhibits the activity of key enzymes involved in inflammation and apoptosis, such as MMPs and NOS . Tanshinone IIA also modulates the expression of genes related to cell survival and death, including Bcl-2, Bax, and caspases . Additionally, it affects various signaling pathways, such as PI3K/Akt, JAK/STAT, and NF-κB, leading to the inhibition of tumor growth and metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tanshinone IIA have been observed to change over time. Studies have shown that Tanshinone IIA is relatively stable and maintains its bioactivity over extended periods In vitro and in vivo studies have demonstrated that Tanshinone IIA can exert sustained anti-inflammatory, antioxidant, and anticancer effects over time .
Dosage Effects in Animal Models
The effects of Tanshinone IIA vary with different dosages in animal models. At lower doses, Tanshinone IIA has been shown to exert protective effects on the cardiovascular system, reducing myocardial infarct size and improving cardiac function . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
Tanshinone IIA is involved in various metabolic pathways, including hydroxylation and dehydrogenation . In the liver, it is primarily metabolized by cytochrome P450 enzymes, such as CYP2A6 . These metabolic pathways play a crucial role in the compound’s bioavailability and therapeutic efficacy. Additionally, Tanshinone IIA has been shown to affect metabolic flux and metabolite levels, further influencing its pharmacological properties .
Transport and Distribution
Within cells and tissues, Tanshinone IIA is transported and distributed through interactions with transporters and binding proteins . Its lipophilic nature allows it to easily cross cell membranes and accumulate in specific tissues, such as the liver and heart . These interactions influence the compound’s localization and accumulation, contributing to its therapeutic effects.
Subcellular Localization
Tanshinone IIA’s subcellular localization plays a critical role in its activity and function. It has been found to localize in the mitochondria and nuclei of cells, where it exerts its effects on cellular metabolism and gene expression . Post-translational modifications and targeting signals may direct Tanshinone IIA to specific compartments or organelles, further modulating its pharmacological properties .
準備方法
合成経路と反応条件: タンシンオンIIaは、様々な方法で合成することができます。 注目すべき合成経路の1つには、ベースを介したフラン環形成とアシロイン縮合反応によるオルトキノン環の構築があります . 別の方法には、有機溶媒中で三酸化硫黄または三酸化硫黄化合物を使用してタンシンオンIIaをスルホン化するものが含まれます .
工業的生産方法: タンシンオンIIaの工業的生産は、しばしば、サルビア・ミルチオリザの根からの抽出を伴います。 抽出プロセスは、通常、根を乾燥させ、それに続く溶媒抽出と精製によってタンシンオンIIaを単離することを含みます .
化学反応の分析
反応の種類: タンシンオンIIaは、酸化、還元、置換反応など、様々な化学反応を起こします .
一般的な試薬と条件:
酸化: タンシンオンIIaは、過マンガン酸カリウムまたは過酸化水素などの試薬を用いて酸性条件下で酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムを用いて行うことができます。
置換: 置換反応は、しばしば、臭素または塩素などの試薬を用いたハロゲン化を伴います。
主な生成物: これらの反応によって生成される主な生成物には、ヒドロキシタンシンオン、メチルタンシノネート、ジヒドロタンシンオンIが含まれます .
4. 科学研究への応用
タンシンオンIIaは、幅広い科学研究への応用を持っています。
類似化合物との比較
Tanshinone IIA is part of a class of lipophilic abietane diterpene compounds known as tanshinones. Similar compounds include:
- Cryptotanshinone
- Tanshinone I
- Dihydrotanshinone I
- Tanshinone IIB
- Methyltanshinone
- Isotanshinone I
- Isocryptotanshinone I
- Isocryptotanshinone II
Uniqueness: Tanshinone IIA stands out due to its broad spectrum of pharmacological activities and its ability to modulate multiple signaling pathways, making it a versatile compound for therapeutic applications .
特性
IUPAC Name |
1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,9H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXITZLLTYIPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205352 | |
| Record name | Tanshinone II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 mg/mL methanol | |
| Record name | Tanshinone II | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8104 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Doxorubicin, one of the original anthracyclines, remains among the most effective anticancer drugs ever developed. Clinical use of doxorubicin is, however, greatly limited by its serious adverse cardiac effects that may ultimately lead to cardiomyopathy and heart failure. Tanshinone IIA is the main effective component of Salvia miltiorrhiza known as 'Danshen' in traditional Chinese medicine for treating cardiovascular disorders. The objective of this study was set to evaluate the protective effect of tanshinone IIA on doxorubicin-induced cardiomyocyte apoptosis, and to explore its intracellular mechanism(s). Primary cultured neonatal rat cardiomyocytes were treated with the vehicle, doxorubicin (1 uM), tanshinone IIA (0.1, 0.3, 1 and 3 uM), or tanshinone IIA plus doxorubicin. /The authors/ found that tanshinone IIA (1 and 3 uM) inhibited doxorubicin-induced reactive oxygen species generation, reduced the quantity of cleaved caspase-3 and cytosol cytochrome c, and increased BcL-x(L) expression, resulting in protecting cardiomyocytes from doxorubicin-induced apoptosis. In addition, Akt phosphorylation was enhanced by tanshinone IIA treatment in cardiomyocytes. The wortmannin (100 nM), LY294002 (10 nM), and siRNA transfection for Akt significantly reduced tanshinone IIA-induced protective effect. These findings suggest that tanshinone IIA protects cardiomyocytes from doxorubicin-induced apoptosis in part through Akt-signaling pathways, which may potentially protect the heart from the severe toxicity of doxorubicin. | |
| Record name | Tanshinone II | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8104 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Red powder | |
CAS No. |
568-72-9 | |
| Record name | Tanshinone IIA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tanshinone II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tanshinone II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6,6-Trimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TANSHINONE IIA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GPC9FQG6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tanshinone II | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8104 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tanshinone IIA exert its anti-tumor effects?
A1: Tanshinone IIA exhibits anti-tumor activity through multiple mechanisms. It has been shown to:
- Induce apoptosis: Tanshinone IIA triggers apoptosis in various cancer cells, including human colon adenocarcinoma cells [], leukemia THP-1 cells [], and human lung cancer cells [], through both intrinsic (mitochondrial-mediated) and extrinsic (Fas-mediated) pathways.
- Inhibit proliferation: Studies demonstrate that Tanshinone IIA can inhibit the proliferation of human breast cancer cells [], human esophageal cancer cells [], and nasopharyngeal carcinoma cells [] by arresting cell cycle progression and suppressing the expression of proliferation-related proteins.
- Suppress angiogenesis: Tanshinone IIA effectively inhibits the formation of new blood vessels, crucial for tumor growth and metastasis. It achieves this by downregulating vascular endothelial growth factor (VEGF) expression in hepatocellular carcinoma cells [] and breast cancer cells [], as well as through inhibiting the hypoxia-inducible factor-1α (HIF-1α) pathway in retinal pigment epithelial cells [].
Q2: What is the role of Tanshinone IIA in protecting against cardiac hypertrophy?
A2: Tanshinone IIA demonstrates cardioprotective effects, particularly against cardiac hypertrophy, by:
- Inhibiting the calcineurin/NFATc3 pathway: Tanshinone IIA effectively attenuates isoproterenol-induced cardiac hypertrophy in cardiomyocytes by suppressing the calcineurin/NFATc3 signaling pathway, a key regulator of cardiac hypertrophy []. This inhibition prevents the upregulation of hypertrophic markers like ANP, BNP, and β-MHC.
Q3: How does Tanshinone IIA contribute to neuroprotection in Parkinson’s disease?
A3: Tanshinone IIA exhibits neuroprotective effects in a mouse model of Parkinson’s disease by:
- Reducing oxidative stress: It effectively inhibits oxidative stress induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice by upregulating the DJ-1/Nrf2/HO-1 pathway, thereby reducing reactive oxygen species (ROS) and malondialdehyde (MDA) levels [].
- Protecting dopaminergic neurons: Tanshinone IIA protects dopaminergic neurons from MPTP-induced degeneration, potentially through its antioxidant effects and modulation of apoptotic pathways [].
Q4: What is the molecular formula and weight of Tanshinone IIA?
A4: The molecular formula of Tanshinone IIA is C20H18O3, and its molecular weight is 306.36 g/mol.
Q5: Is there any spectroscopic data available for Tanshinone IIA?
A5: Yes, various spectroscopic techniques have been employed to characterize Tanshinone IIA, including:
- LC-MS/MS: This technique has been used to identify and characterize metabolites of Tanshinone IIA in rat bile, urine, and feces [].
- HPLC: High-performance liquid chromatography (HPLC) is commonly used to quantify Tanshinone IIA in biological samples, such as in pharmacokinetic studies [].
Q6: What factors can affect the stability of Tanshinone IIA?
A6: Tanshinone IIA stability is influenced by several factors, including:
- Temperature: High temperatures can accelerate the degradation of Tanshinone IIA in solution [].
- Light exposure: Exposure to light can also lead to degradation, highlighting the importance of storage in light-protected containers [].
Q7: How can the stability of Tanshinone IIA be improved for pharmaceutical applications?
A7: Various formulation strategies can enhance the stability and bioavailability of Tanshinone IIA:
- Nano-encapsulation: Encapsulating Tanshinone IIA in nanoparticles, such as PLGA-PEG-COOH nanoparticles [], can protect it from degradation, enhance its solubility, and improve its delivery to target tissues.
- Microemulsion formulation: Developing Tanshinone IIA microemulsions for parenteral injection is another approach to improve its solubility and stability [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



